molecular formula C22H25N3O2 B12192272 1-(2,6-Dimethylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione

1-(2,6-Dimethylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione

Cat. No.: B12192272
M. Wt: 363.5 g/mol
InChI Key: FNHQPJJXCMZAOG-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolidine-2,5-dione core, substituted with a 2,6-dimethylphenyl group and a 4-phenylpiperazin-1-yl moiety. The intricate arrangement of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

The synthesis of 1-(2,6-Dimethylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 2,6-Dimethylphenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions.

    Attachment of the 4-Phenylpiperazin-1-yl Moiety: This is usually accomplished through nucleophilic substitution reactions, where the piperazine ring is introduced to the pyrrolidine-2,5-dione core.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(2,6-Dimethylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents used in these reactions include acids, bases, and specific catalysts, which facilitate the formation of major products such as hydroxylated, aminated, or alkylated derivatives.

Scientific Research Applications

1-(2,6-Dimethylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: The compound is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit or activate certain signaling pathways, resulting in therapeutic or biological outcomes.

Comparison with Similar Compounds

When compared to similar compounds, 1-(2,6-Dimethylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione stands out due to its unique structural features and diverse applications. Similar compounds include:

    1-(2,6-Dimethylphenyl)pyrrolidine-2,5-dione: Lacks the piperazine moiety, resulting in different chemical and biological properties.

    3-(4-Phenylpiperazin-1-yl)pyrrolidine-2,5-dione: Lacks the 2,6-dimethylphenyl group, leading to variations in reactivity and applications.

The presence of both the 2,6-dimethylphenyl and 4-phenylpiperazin-1-yl groups in this compound contributes to its distinct characteristics and makes it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

IUPAC Name

1-(2,6-dimethylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C22H25N3O2/c1-16-7-6-8-17(2)21(16)25-20(26)15-19(22(25)27)24-13-11-23(12-14-24)18-9-4-3-5-10-18/h3-10,19H,11-15H2,1-2H3

InChI Key

FNHQPJJXCMZAOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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